molecular formula C16H23BO3 B13981771 2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 1310949-93-9

2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B13981771
CAS No.: 1310949-93-9
M. Wt: 274.2 g/mol
InChI Key: LRGJPWJXJTYUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a boron atom within a dioxaborinane ring, which is substituted with a cyclopentyloxyphenyl group. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronate ester with a suitable phenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boron atom, which can form stable covalent bonds with various organic and inorganic molecules. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenylpropanoic acid

Uniqueness

2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its cyclopentyloxyphenyl group provides steric hindrance, enhancing its selectivity in reactions compared to similar compounds.

Properties

CAS No.

1310949-93-9

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

2-(4-cyclopentyloxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C16H23BO3/c1-16(2)11-18-17(19-12-16)13-7-9-15(10-8-13)20-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3

InChI Key

LRGJPWJXJTYUNO-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.